![molecular formula C12H19NO B1379336 benzyl[(2S)-3-methoxybutan-2-yl]amine CAS No. 1807882-43-4](/img/structure/B1379336.png)
benzyl[(2S)-3-methoxybutan-2-yl]amine
Overview
Description
Benzyl[(2S)-3-methoxybutan-2-yl]amine is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol. This compound is known for its unique structural features, including a benzyl group attached to an amino group, which is further connected to a methoxybutan-2-yl moiety. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl[(2S)-3-methoxybutan-2-yl]amine typically involves the following steps:
Benzylamine Synthesis: Benzylamine is prepared by the reduction of benzyl chloride with ammonia.
Methoxybutan-2-ylamine Synthesis: Methoxybutan-2-ylamine is synthesized through the reaction of methanol with butan-2-one in the presence of a strong base.
Coupling Reaction: The final step involves the coupling of benzylamine with methoxybutan-2-ylamine under specific reaction conditions, such as the use of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzyl[(2S)-3-methoxybutan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized derivatives.
Reduction: Reduction reactions can reduce the nitro group to an amine or other reduced derivatives.
Substitution: Substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides.
Major Products Formed:
Oxidation Products: Nitrobenzyl derivatives, hydroxylated benzyl derivatives.
Reduction Products: Amine derivatives, reduced benzyl derivatives.
Substitution Products: Halogenated benzyl derivatives, alkylated benzyl derivatives.
Scientific Research Applications
Benzyl[(2S)-3-methoxybutan-2-yl]amine is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl[(2S)-3-methoxybutan-2-yl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Benzyl[(2S)-3-methoxybutan-2-yl]amine is compared with other similar compounds, highlighting its uniqueness:
Similar Compounds: Other compounds with similar structures include benzylamine, methoxybutan-2-ylamine, and various benzyl derivatives.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2S)-N-benzyl-3-methoxybutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3/t10-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOVNDDKJJBZGQ-VUWPPUDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)OC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
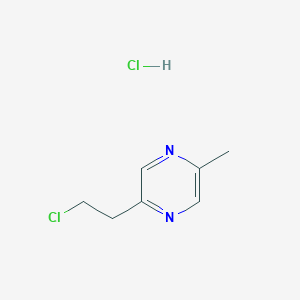
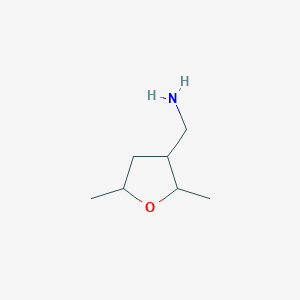

methanone hydrobromide](/img/structure/B1379264.png)

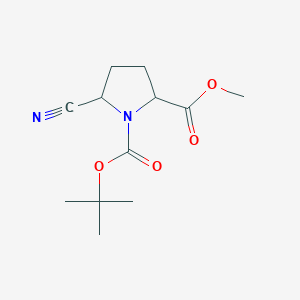
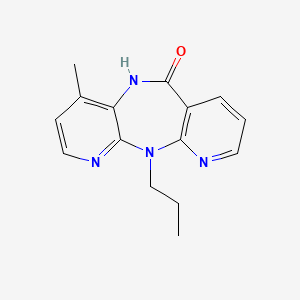
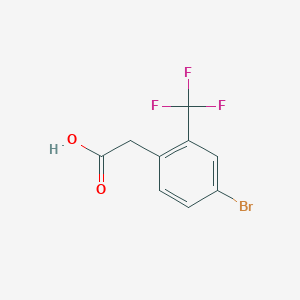
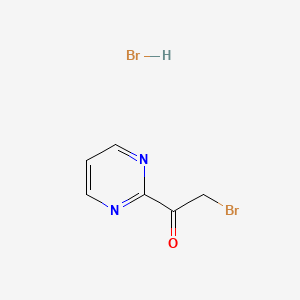
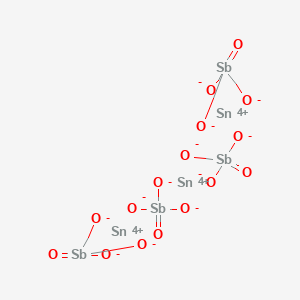
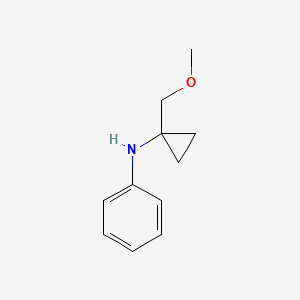
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid, hydrochloride, (R)- (9CI)](/img/structure/B1379275.png)
